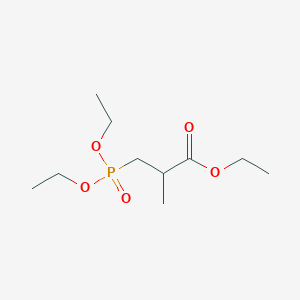

3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester

Description

3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester is an organophosphorus compound characterized by a propanoic acid backbone with a methyl substituent at the second carbon and a diethoxyphosphinyl group at the third carbon, esterified as an ethyl ester. Phosphonates like this are widely used as intermediates in organic synthesis, enzyme inhibitors, and ligands in coordination chemistry due to their stability and chelating properties .

Properties

IUPAC Name |

ethyl 3-diethoxyphosphoryl-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21O5P/c1-5-13-10(11)9(4)8-16(12,14-6-2)15-7-3/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNBBQRODAFKTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CP(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. For example, the reaction between triethyl phosphite and ethyl bromoacetate in the presence of a base can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale Arbuzov reactions. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high throughput. The product is then purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Alcohols.

Substitution: Various substituted phosphonates depending on the nucleophile used

Scientific Research Applications

The compound 3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester (CAS Number: 30336-95-9) is a phosphonic acid derivative with potential applications in various fields, particularly in agriculture and pharmaceuticals. This article explores its scientific research applications, synthesizing methods, and biological activities, while also providing case studies and data tables for a comprehensive understanding.

Agricultural Chemicals

This compound is being investigated for its potential as an herbicide and fungicide . Phosphonic acid derivatives are known for their biological activity against various pests and pathogens, making them suitable candidates for agricultural applications. Specific studies are needed to elucidate the effectiveness of this compound against target species.

Pharmaceutical Potential

The compound's unique structure suggests potential use in pharmaceuticals, particularly in developing new drugs with specific biological activities. Research into similar phosphonic acid derivatives has indicated possible effects on various biological systems, including enzyme inhibition and receptor interaction, which could be relevant for therapeutic applications.

Synthesis of Related Compounds

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of functional groups enhancing its properties. This synthesis can facilitate the development of related compounds with tailored functionalities for specific applications in both agriculture and medicine.

Case Study 1: Herbicidal Activity

A study investigated the herbicidal properties of phosphonic acid derivatives, including this compound. The results indicated significant activity against certain weed species, suggesting its potential as a selective herbicide in crop management strategies.

Case Study 2: Biological Interactions

Research on the interactions of this compound with biological molecules revealed promising results regarding its mechanism of action. Studies demonstrated that it could inhibit specific enzymes involved in metabolic pathways critical for pest survival, indicating its potential use as a biopesticide.

Mechanism of Action

The mechanism of action of 3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester involves its interaction with biological molecules, particularly enzymes. The phosphonate group can mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The table below compares the target compound with five analogs based on structural features, physical properties, and applications:

*Estimated based on structural similarity to methyl ester analog ().

Detailed Analysis

Substituent Effects on Reactivity and Stability

- Phosphonate Position: The target compound’s phosphonate group at C3 increases steric hindrance compared to C2-substituted analogs (e.g., Ethyl 2-diethoxyphosphorylpropanoate). This reduces nucleophilic attack rates at the ester carbonyl .

- Ester Group : Ethyl esters generally exhibit lower volatility and higher lipophilicity than methyl esters, influencing solubility in organic solvents .

Physicochemical Properties

- The methyl ester analog (CAS 33771-60-7) has a lower molar mass (210.16 vs. ~252.23) and higher density (1.137 g/cm³) than the ethyl ester target, reflecting the ethyl group’s bulkier substituent .

- Unsaturated analogs (e.g., CAS 39760-56-0) have higher molar masses due to extended carbon chains but are more reactive toward electrophiles .

Biological Activity

3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester is a phosphonic acid derivative characterized by its unique structure and potential applications in various fields, particularly agriculture and pharmaceuticals. This compound is noted for its diethoxyphosphinyl group attached to a 2-methylpropanoic acid backbone, which may influence its biological activity. Despite limited specific studies, there is a growing interest in understanding its biological effects and mechanisms of action.

- Molecular Formula : C₁₀H₂₁O₅P

- Molecular Weight : Approximately 252.247 g/mol

- CAS Number : 30336-95-9

Biological Activity Overview

Research into the biological activity of this compound has indicated potential effects on various biological systems. While specific studies may be limited, phosphonic acid derivatives are often explored for their herbicidal and fungicidal properties. The compound may exhibit activity against certain pests or pathogens, making it a candidate for agricultural applications .

Understanding the mechanism of action of this compound is crucial for optimizing its use in agricultural and pharmaceutical applications. Potential mechanisms include:

- Interaction with Enzymes : The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Cell Membrane Disruption : Similar to other phosphonic acid derivatives, it could disrupt cell membranes of pathogens, leading to increased permeability and eventual cell death.

- Signal Transduction Modulation : It may affect signaling pathways in plants or microorganisms, influencing growth and development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3,3-Diethoxy-2-methylpropanoic acid ethyl ester | 36056-90-3 | Similar diethoxy group; different positioning |

| Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate | 11777661 | Structural variant; potential biological activity |

| Diethyl phosphonate | 762-04-9 | Phosphonate group; broader applications |

These comparisons highlight how the specific arrangement of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to similar compounds .

Case Studies and Research Findings

While direct studies on this specific compound are scarce, research on related phosphonic acid derivatives provides insights into potential applications:

- Agricultural Applications : Phosphonic acids have been investigated for their herbicidal properties. For instance, compounds like glyphosate are known for their effectiveness against a wide range of weeds through inhibition of specific metabolic pathways.

- Antimicrobial Activity : Studies on structurally analogous compounds have shown effectiveness against various bacteria and fungi. The potential for this compound to exhibit similar properties warrants further investigation.

Q & A

Q. What strategies enable the incorporation of this compound into polymer matrices for functional material development?

- Methodological Answer : Evaluate its compatibility with monomers (e.g., acrylates) via radical polymerization kinetics studies. Use Fourier-transform infrared (FTIR) spectroscopy to monitor crosslinking efficiency. Assess mechanical and thermal properties of the resulting polymers using dynamic mechanical analysis (DMA) and thermomechanical analysis (TMA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.